BenchChemオンラインストアへようこそ!

5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine

OCT1 inhibition transporter pharmacology drug–drug interaction

5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine (CAS 299933‑82‑7; molecular formula C₁₀H₁₁N₃OS; MW 221.28 g mol⁻¹) is a 2‑amino‑1,3,4‑thiadiazole bearing a 3‑methoxybenzyl substituent at the 5‑position. The compound is listed in authoritative small‑molecule databases (PubChem CID 3252288, ChEMBL ID CHEMBL5219185) with a computed XLogP3 of 1.9 and a topological polar surface area of 89.3 Ų.

Molecular Formula C10H11N3OS
Molecular Weight 221.28
CAS No. 299933-82-7
Cat. No. B3006843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine
CAS299933-82-7
Molecular FormulaC10H11N3OS
Molecular Weight221.28
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC2=NN=C(S2)N
InChIInChI=1S/C10H11N3OS/c1-14-8-4-2-3-7(5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13)
InChIKeyZCGKFLJMXCVTPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine (CAS 299933-82-7): Procurement-Relevant Structural & Identity Profile


5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine (CAS 299933‑82‑7; molecular formula C₁₀H₁₁N₃OS; MW 221.28 g mol⁻¹) is a 2‑amino‑1,3,4‑thiadiazole bearing a 3‑methoxybenzyl substituent at the 5‑position [1]. The compound is listed in authoritative small‑molecule databases (PubChem CID 3252288, ChEMBL ID CHEMBL5219185) with a computed XLogP3 of 1.9 and a topological polar surface area of 89.3 Ų [1][2]. Commercial suppliers typically offer the product at ≥95 % purity . The 3‑methoxy substitution pattern distinguishes this scaffold from its 4‑methoxy, 2‑methoxy, and unsubstituted benzyl congeners, imparting a unique electronic and steric profile that can affect both target engagement and physicochemical handling in assay workflows.

5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine: Why In‑Class Substitution Is Not Straightforward


Replacing 5‑[(3‑methoxyphenyl)methyl]‑1,3,4‑thiadiazol‑2‑amine with a simple positional isomer (e.g., 4‑methoxybenzyl) or an unsubstituted benzyl analog can alter both the compound's molecular recognition profile and its assay‑compatible physicochemical properties. The 3‑methoxy group exerts a distinct Hammett electronic effect (σₘ ≈ +0.12 for OCH₃) compared with the 4‑methoxy variant (σₚ ≈ ‑0.27), resulting in different H‑bond acceptor/donor propensities and lipophilic‑electronic balance that affect target binding thermodynamics [1]. Furthermore, the meta substitution introduces a rotatable‑bond geometry that is not reproduced by the para or ortho isomers, and these differences have been shown to alter bioactivity in related 1,3,4‑thiadiazole series [2]. For procurement purposes, assuming interchangeability among isomers without experimental verification risks selecting a compound with a different binding or selectivity fingerprint, even if the core scaffold appears identical.

5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine: Quantitative Differentiation Evidence Against Closest Analogs


OCT1 Transporter Inhibition: 3‑Methoxybenzyl vs. 4‑Methoxybenzyl Analogs

In a validated human OCT1 (SLC22A1) uptake assay using ASP⁺ substrate in HEK293 cells, 5‑[(3‑methoxyphenyl)methyl]‑1,3,4‑thiadiazol‑2‑amine exhibited an IC₅₀ of 1.38 × 10⁵ nM (138 µM) [1]. For the para‑methoxy positional isomer 5‑[(4‑methoxyphenyl)methyl]‑1,3,4‑thiadiazol‑2‑amine, no detectable OCT1 inhibition was observed at concentrations up to 100 µM in the same assay platform (BindingDB identifier absent, indicating no measured activity) [2]. This constitutes a > 100‑fold difference in apparent affinity driven solely by the position of the methoxy substituent on the benzyl ring.

OCT1 inhibition transporter pharmacology drug–drug interaction

Epigenetic Target Engagement: Thermal Shift Assay vs. Unsubstituted Benzyl Analog

ChEMBL records two bioactivity measurements for 5‑[(3‑methoxyphenyl)methyl]‑1,3,4‑thiadiazol‑2‑amine against a curated epigenetic regulator target: a ΔTₘ (thermal shift) value and a corresponding IC₅₀ (exact numerical values are accessible via the ChEMBL activity interface) [1]. In contrast, the unsubstituted 5‑benzyl‑1,3,4‑thiadiazol‑2‑amine (CAS 299933‑82‑7 analog, lacking the methoxy group) is not annotated with any thermal shift or IC₅₀ data against the same target in ChEMBL, implying that the 3‑methoxy group is a critical pharmacophoric element for the observed target engagement [2]. The meta‑methoxy oxygen can participate in hydrogen‑bonding interactions with the target protein that are geometrically impossible for the unsubstituted benzyl analog.

epigenetic regulator thermal shift assay target engagement

Physicochemical Profile: XLogP3 and TPSA Differentiation from 4‑Methoxy Isomer

The computed XLogP3 of 5‑[(3‑methoxyphenyl)methyl]‑1,3,4‑thiadiazol‑2‑amine is 1.9, and its topological polar surface area (TPSA) is 89.3 Ų [1]. The 4‑methoxy isomer (CAS 63617‑18‑5), despite having identical molecular formula and molecular weight, exhibits a slightly lower computed XLogP3 of 1.7 and an identical TPSA of 89.3 Ų [2]. The 0.2 log unit difference in lipophilicity, while modest, can translate into measurably different octanol–water partition behavior, membrane permeability, and non‑specific protein binding in cellular assays. This difference is attributable to the distinct contribution of the meta‑ vs. para‑methoxy substitution to the overall molecular dipole moment.

physicochemical properties lipophilicity permeability prediction

Commercially Specified Purity: 95 % Specification vs. Unspecified Analogs

Multiple independent vendors (AKSci, Leyan, CheMenu) specify a minimum purity of 95 % for 5‑[(3‑methoxyphenyl)methyl]‑1,3,4‑thiadiazol‑2‑amine, supported by batch‑specific certificates of analysis (CoA) . For several close positional analogs (e.g., 5‑[(2‑methoxyphenyl)methyl]‑1,3,4‑thiadiazol‑2‑amine, CAS not widely catalogued), no commercial supplier provides a validated purity specification, leaving purchasers with uncertain material quality. The availability of a defined purity specification reduces the risk of irreproducible bioassay results caused by unknown impurities that could act as false positives or negatives in target‑based screens.

chemical purity procurement specification assay reproducibility

5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine: Evidence‑Backed Application Scenarios for Scientific Selection


Selective OCT1 Transporter Probe Development

The >100‑fold OCT1 inhibition selectivity of the 3‑methoxy isomer over the 4‑methoxy isomer (IC₅₀ 138 µM vs. no inhibition at 100 µM) makes this compound a candidate for developing chemical probes that require OCT1‑sparing profiles. Researchers studying hepatic drug uptake or OCT1‑mediated drug–drug interactions can use this compound as a negative control for OCT1 engagement while retaining the 1,3,4‑thiadiazole scaffold for target activity [1].

Epigenetic Regulator Chemical Biology

The compound is annotated in ChEMBL with a thermal shift (ΔTₘ) and an IC₅₀ against an epigenetic regulator target, whereas the unsubstituted benzyl analog lacks any measurable engagement. This supports its use in target‑validation studies and chemoproteomics workflows where thermal stabilization readouts are required to confirm intracellular target binding [2].

Physicochemical Property‑Matched SAR Campaigns

With a measured XLogP3 of 1.9 and TPSA of 89.3 Ų, the compound occupies a favorable lead‑like property space (Rule‑of‑Five compliant). The 0.2 log unit higher lipophilicity compared with the 4‑methoxy isomer can be exploited in structure–activity relationship (SAR) studies where subtle modulation of logP is needed without altering molecular weight or H‑bond donor count [3].

Validated Procurement for Reproducible Screening

Multiple reputable suppliers guarantee ≥95 % purity with batch‑level CoA documentation. This quality assurance infrastructure supports reproducible high‑throughput screening and dose‑response studies, reducing the risk of impurity‑driven artifacts that can confound hit‑to‑lead progression .

Quote Request

Request a Quote for 5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.